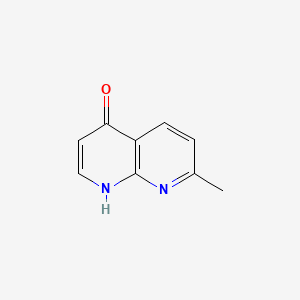

7-methyl-1,8-naphthyridin-4-ol

Description

Overview of Naphthyridine Isomers and Their Significance in Heterocyclic Chemistry

The positioning of the two nitrogen atoms within the fused pyridine (B92270) rings gives rise to six possible isomers of naphthyridine: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine. acs.orgmdpi.com This structural diversity is a key reason for their significance in heterocyclic chemistry. The location of the nitrogen atoms influences the electron distribution within the aromatic system, affecting the compound's basicity, reactivity, and ability to form hydrogen bonds and coordinate with metal ions. researchgate.net These characteristics are crucial in the design of molecules with specific biological activities. ontosight.airesearchgate.net For instance, the varied electronic landscapes of the isomers allow for selective functionalization, enabling chemists to synthesize a vast library of derivatives with tailored properties. researchgate.net The 1,5-naphthyridine (B1222797) isomer, for example, has been the subject of extensive research, with numerous publications and patents highlighting its derivatives' wide-ranging applications, including antiproliferative and anti-inflammatory activities.

The Prominence of the 1,8-Naphthyridine (B1210474) Nucleus in Chemical and Biological Sciences

Among the various isomers, the 1,8-naphthyridine nucleus has garnered significant attention from researchers due to its versatile biological activities. nih.govresearchgate.netingentaconnect.com This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological properties. researchgate.netnih.gov The unique arrangement of the nitrogen atoms in the 1,8-naphthyridine ring system allows for specific interactions with biological targets, leading to a wide array of therapeutic applications. nih.govresearchgate.netingentaconnect.com

Derivatives of 1,8-naphthyridine have been reported to exhibit a remarkable range of biological effects, including:

Antimicrobial nih.govresearchgate.netingentaconnect.com

Anticancer nih.govresearchgate.netingentaconnect.com

Anti-inflammatory nih.govresearchgate.netingentaconnect.com

Antiviral nih.govresearchgate.netingentaconnect.com

Antihypertensive nih.govresearchgate.netingentaconnect.com

Analgesic nih.govresearchgate.netingentaconnect.com

Antidepressant nih.govresearchgate.netingentaconnect.com

Anticonvulsant nih.govresearchgate.netingentaconnect.com

Anti-Alzheimer's nih.govresearchgate.netingentaconnect.com

Antioxidant nih.govresearchgate.netingentaconnect.com

Antimalarial nih.govresearchgate.netingentaconnect.com

Pesticidal nih.govresearchgate.netingentaconnect.com

Anti-platelet nih.govresearchgate.netingentaconnect.com

CB2 receptor agonistic activities nih.govresearchgate.netingentaconnect.com

The well-established safety and efficacy profile of many 1,8-naphthyridine-based drugs has made this nucleus a prime candidate for further investigation and development of new therapeutic agents. innovareacademics.in

Historical Development and Evolution of 1,8-Naphthyridine Research

The journey of naphthyridine chemistry began in 1893 with Reissert's first synthesis of a 1,8-naphthyridine derivative. However, the synthesis of the unsubstituted 1,8-naphthyridine was only achieved in 1927 by Brobansky and Sucharda, who adapted the Skraup quinoline (B57606) synthesis. A significant milestone in the history of 1,8-naphthyridines was the discovery of nalidixic acid in 1962 by George Lesher and his colleagues. researchgate.netuni-rostock.de This compound, a by-product of chloroquine (B1663885) synthesis, was the first synthetic quinolone antibiotic and demonstrated activity against gram-negative bacteria, primarily for treating urinary tract infections. researchgate.netuni-rostock.de

The discovery of nalidixic acid sparked immense interest in the 1,8-naphthyridine scaffold, leading to the development of a new class of chemotherapeutic agents. acs.org Over the following decades, extensive research focused on modifying the basic 1,8-naphthyridine structure to enhance its antibacterial potency and broaden its spectrum of activity. This led to the creation of several important drugs, including enoxacin, gemifloxacin, and voreloxin. nih.govresearchgate.net The evolution of synthetic methodologies, such as the Friedlander reaction, has further facilitated the large-scale production and diversification of 1,8-naphthyridine derivatives. nih.gov Today, research continues to explore the vast potential of this scaffold in various therapeutic areas beyond its initial antibacterial applications. nih.govresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

7-methyl-1H-1,8-naphthyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-2-3-7-8(12)4-5-10-9(7)11-6/h2-5H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVJJTRYGAHJGAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197954 | |

| Record name | 7-Methyl-1,8-naphthyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1569-18-2, 49655-73-4 | |

| Record name | 4-Hydroxy-7-methyl-1,8-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1569-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methyl-1,8-naphthyridin-4(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49655-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methyl-1,8-naphthyridin-4(1H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049655734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methyl-1,8-naphthyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methyl-1,8-naphthyridin-4(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Characterization and Spectroscopic Analysis of 7 Methyl 1,8 Naphthyridin 4 Ol and Its Analogs

Spectroscopic Methods for Structural Elucidation

Spectroscopy is fundamental to the structural elucidation of 7-methyl-1,8-naphthyridin-4-ol (B181916), which exists in tautomeric equilibrium with its keto form, 7-methyl-1,8-naphthyridin-4(1H)-one. Each method provides unique insights into the molecule's framework.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. While specific spectral data for 7-methyl-1,8-naphthyridin-4-ol is not widely published, analysis of its analogs provides a clear indication of the expected resonance signals.

¹H NMR: The proton NMR spectrum reveals the chemical environment of each hydrogen atom. For the 7-methyl-1,8-naphthyridin-4-ol core, distinct signals are anticipated for the methyl group and the aromatic protons on the bicyclic ring system. The methyl protons (7-CH₃) would appear as a singlet in the upfield region. The protons on the pyridine (B92270) and pyridinone rings would exhibit characteristic chemical shifts and coupling patterns (doublets or doublet of doublets) in the downfield aromatic region. For instance, in the related compound 2-amino-7-methyl-1,8-naphthyridine, the methyl protons appear as a singlet at 2.69 ppm, while the aromatic protons resonate between 6.74 and 7.83 ppm. rsc.org The N-H proton of the pyridinone ring is expected to be a broad singlet at a very downfield chemical shift, often above 10 ppm, as seen in analogous heterocyclic systems. lew.ro

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For 7-methyl-1,8-naphthyridin-4-ol, nine distinct signals are expected. The methyl carbon would have a signal in the aliphatic region (around 25 ppm for 2-amino-7-methyl-1,8-naphthyridine rsc.org). The carbon atom of the carbonyl group (C4) in the pyridinone ring would be significantly deshielded, appearing far downfield (typically >160 ppm). The remaining seven aromatic carbons of the naphthyridine core would resonate in the approximate range of 110-160 ppm. rsc.orglew.ro The specific chemical shifts are influenced by the electronic effects of the nitrogen atoms and the substituents.

Table 1: Expected ¹H and ¹³C NMR Data Ranges for 7-methyl-1,8-naphthyridin-4-ol based on Analogs Data presented is a generalized expectation based on published data for similar structures.

| Nucleus | Group | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | 7-CH₃ | ~2.5 - 2.7 | Singlet |

| H2, H3, H5, H6 | ~6.5 - 8.8 | Aromatic protons, complex splitting | |

| N1-H | >10.0 | Broad singlet, exchangeable with D₂O | |

| ¹³C | 7-CH₃ | ~25 | Aliphatic carbon |

| C2, C3, C4a, C5, C6, C7, C8a | ~110 - 160 | Aromatic carbons | |

| C4 (C=O) | >160 | Carbonyl carbon |

Infrared Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of 7-methyl-1,8-naphthyridin-4-ol is expected to show characteristic bands confirming its key structural features.

The spectrum would be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration of the pyridinone ring, typically found in the region of 1620-1690 cm⁻¹. researchgate.netsapub.org A broad absorption band in the 3200-3500 cm⁻¹ range would indicate the N-H stretching of the amide within the ring. sapub.org The presence of the aromatic naphthyridine system would be confirmed by C=C and C=N stretching vibrations between 1400 and 1600 cm⁻¹, as well as C-H stretching vibrations just above 3000 cm⁻¹. The C-H bending vibrations of the methyl group would also be observable. For the enol tautomer, a broad O-H stretch would appear around 3200-3600 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for 7-methyl-1,8-naphthyridin-4-ol/one

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3200 - 3500 (broad) | Pyridinone Ring |

| Aromatic C-H Stretch | 3000 - 3100 | Naphthyridine Ring |

| Aliphatic C-H Stretch | 2850 - 3000 | Methyl Group |

| C=O Stretch | 1620 - 1690 (strong) | Pyridinone Carbonyl |

| C=C and C=N Stretch | 1400 - 1600 | Aromatic Rings |

Ultraviolet-Visible Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule, particularly those involving conjugated π-systems. The 1,8-naphthyridine (B1210474) core is an extended aromatic chromophore, leading to characteristic absorptions in the UV-Vis range.

The spectrum is expected to display strong absorption bands corresponding to π→π* transitions. For related naphthyridine and quinolone structures, these absorptions typically occur in the range of 220-350 nm. worldscientific.com For example, some tetrahydropyrido[2,3-b] worldscientific.comnaphthyridine derivatives show a maximum absorption (λmax) at 320 nm. acs.orgnih.gov The exact position and intensity of the absorption maxima for 7-methyl-1,8-naphthyridin-4-ol would be influenced by the solvent polarity.

Mass Spectrometry

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns.

For 7-methyl-1,8-naphthyridin-4-ol, with a molecular formula of C₉H₈N₂O, the calculated monoisotopic mass is 160.06 Da. epa.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 160. Using soft ionization techniques like electrospray ionization (ESI), the protonated molecule ([M+H]⁺) would be observed at m/z 161. Fragmentation patterns would likely involve the loss of small, stable molecules such as CO or HCN from the heterocyclic ring system. In the GC-MS of a related analog, ethyl 7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate, a top peak at m/z 160 is observed, likely corresponding to the loss of the ethyl carboxylate group and subsequent rearrangement. nih.gov

Elemental Composition Analysis

Elemental analysis determines the mass percentage of each element within a compound. This technique is crucial for confirming the empirical and molecular formula of a newly synthesized substance. The molecular formula for 7-methyl-1,8-naphthyridin-4-ol is C₉H₈N₂O. americanelements.com The theoretical elemental composition can be calculated from the atomic weights of its constituent elements. Experimental values obtained from combustion analysis are typically expected to be in close agreement (usually within ±0.4%) with the theoretical values to confirm the purity of the sample.

Table 3: Theoretical Elemental Composition of 7-methyl-1,8-naphthyridin-4-ol (C₉H₈N₂O)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 9 | 108.099 | 67.54% |

| Hydrogen (H) | 1.008 | 8 | 8.064 | 5.04% |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 17.50% |

| Oxygen (O) | 15.999 | 1 | 15.999 | 9.99% |

| Total | 160.176 | 100.00% |

X-ray Crystallography for Precise Molecular Architecture Determination

While a specific crystal structure for 7-methyl-1,8-naphthyridin-4-ol has not been found in the searched literature, the analysis of its analogs demonstrates the power of this technique. For example, the crystal structure of 5,7-dimethyl-1,8-naphthyridine-2-ol reveals that the molecules form dimers in the solid state, linked by two N-H···O hydrogen bonds. researchgate.net Such an analysis for 7-methyl-1,8-naphthyridin-4-ol would unambiguously confirm its tautomeric form in the solid state (enol vs. keto), reveal the planarity of the bicyclic system, and detail any intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing. researchgate.net

Medicinal Chemistry and Biological Activities of 7 Methyl 1,8 Naphthyridin 4 Ol Derivatives

Comprehensive Pharmacological Profiles and Therapeutic Potentials

Derivatives of the 7-methyl-1,8-naphthyridin-4-ol (B181916) scaffold have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities. These compounds have been extensively studied for their potential as therapeutic agents in various diseases, including cancer and microbial infections. smolecule.comsmolecule.comontosight.aigrafiati.comontosight.ainih.gov The unique bicyclic structure of the 1,8-naphthyridine (B1210474) core, featuring a methyl group at the seventh position and a hydroxyl group at the fourth position, provides a versatile platform for structural modifications to optimize biological activity. smolecule.comontosight.ai

Anticancer and Antitumor Activities.smolecule.comontosight.ainih.gov

The quest for novel and effective anticancer agents has led to the exploration of numerous heterocyclic compounds, with 1,8-naphthyridine derivatives emerging as a promising class. nih.govinnovareacademics.in Several derivatives of 7-methyl-1,8-naphthyridin-4-ol have demonstrated significant anticancer and antitumor properties. smolecule.comontosight.ai

Research has consistently shown that derivatives of 7-methyl-1,8-naphthyridin-4-ol exhibit cytotoxic effects against a variety of cancer cell lines, thereby inhibiting their proliferation. smolecule.comnih.gov Studies have evaluated the in vitro anticancer activity of these compounds against human cancer cell lines such as breast cancer (MCF-7), cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3). smolecule.comnih.gov

For instance, a series of 2-phenyl-7-methyl-1,8-naphthyridine derivatives displayed notable anticancer activity against the MCF-7 human breast cancer cell line. smolecule.com Another study on various naphthyridine derivatives reported IC50 values ranging from 0.7 µM to 172.8 µM in HeLa cells, 0.1 µM to 102.9 µM in HL-60 cells, and 2.7 µM to 124.6 µM in PC-3 cells. nih.gov Notably, a derivative featuring both a methyl group at the C-7 position and a C-2 naphthyl ring demonstrated the most potent activity across all three cell lines. nih.gov

The cytotoxic activity of these derivatives is often influenced by the nature and position of substituents on the naphthyridine core. For example, the introduction of a methyl group at the C-6 or C-7 position has been shown to enhance cytotoxic activity compared to substitution at the C-5 position. nih.gov Furthermore, derivatives with a 2',4'-dimethoxy phenyl ring exhibited stronger biological activity than those with a 3',4'-dimethoxy phenyl ring in certain cell lines. nih.gov

| Compound Derivative | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| Naphthyridine Derivative (general) | HeLa | 0.7 - 172.8 |

| Naphthyridine Derivative (general) | HL-60 | 0.1 - 102.9 |

| Naphthyridine Derivative (general) | PC-3 | 2.7 - 124.6 |

| 1,7-naphthyridinone derivatives | SW480 | 1.09 - 3.18 |

| 1,7-naphthyridinone derivatives | HCT116 | 1.09 - 3.18 |

The anticancer effects of 7-methyl-1,8-naphthyridin-4-ol derivatives are mediated through a variety of molecular mechanisms, leading to the inhibition of cancer cell growth and induction of cell death. nih.gov

Apoptosis Induction: A significant mechanism by which these compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. researchgate.netnih.gov For example, the CB2 agonist N-cyclopentyl-7-methyl-1-(2-morpholin-4-ylethyl)-1,8-naphthyridin-4(1H)-on-3-carboxamide (CB13) has been shown to induce apoptosis in colon cancer cells. researchgate.net Studies have demonstrated that certain pyrazolo-naphthyridine derivatives can induce apoptosis in HeLa and MCF-7 cells, as evidenced by morphological changes, decreased mitochondrial membrane potential, and activation of caspases. nih.gov Some 1,7-naphthyridinone derivatives have also been found to induce apoptosis in cancer cell lines.

Cell Cycle Arrest: Derivatives of 7-methyl-1,8-naphthyridin-4-ol can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. nih.govmdpi.comspandidos-publications.com A 4-phenyl-1,8-naphthyridine derivative was found to cause cell cycle arrest at the G2/M phase in carcinoma cells. nih.gov Similarly, a nalidixic acid derivative, 2-(1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)-N-(m-tolyl)-hydrazinecarbothioamide, induced cell cycle arrest at the G2-M phase. mdpi.compreprints.org Other studies have reported G0/G1 or G1 phase arrest in cancer cells treated with different naphthyridine derivatives. nih.govspandidos-publications.com

Topoisomerase Inhibition: Topoisomerases are essential enzymes for DNA replication and transcription, making them key targets for anticancer drugs. Certain 1,8-naphthyridine derivatives have been identified as potent inhibitors of topoisomerase II (Topo II). mdpi.compreprints.org For instance, a derivative of nalidixic acid has been shown to be a potent inhibitor of both TopoIIα and TopoIIβ. mdpi.compreprints.org The mechanism of action is believed to involve the intercalation of the compound with DNA and the formation of hydrogen bonds with amino acid residues in the active site of the enzyme.

DNA Intercalation: The planar structure of the naphthyridine ring system allows some derivatives to intercalate between the base pairs of DNA. This interaction can disrupt DNA replication and transcription, ultimately leading to cell death.

Kinase Inhibition: Protein kinases are crucial regulators of cellular processes, and their dysregulation is often implicated in cancer. nih.govinnovareacademics.inrsc.orgepo.org Derivatives of 1,8-naphthyridine have been investigated as inhibitors of various protein kinases. nih.govinnovareacademics.in For example, certain pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] smolecule.comontosight.aitriazolo[1,5-c]pyrimidine derivatives have shown potent inhibitory activity against CDK2/cyclin A2, a key regulator of the cell cycle. rsc.org

Angiogenesis Inhibition: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Some naphthoquinone derivatives have been found to inhibit angiogenesis by affecting endothelial cell proliferation and migration. nih.gov While not a direct derivative of 7-methyl-1,8-naphthyridin-4-ol, this highlights a potential mechanism for related heterocyclic compounds.

Ras Protein Inhibition and Telomerase Inhibition: While research on Ras protein inhibition and telomerase inhibition specifically by 7-methyl-1,8-naphthyridin-4-ol derivatives is less extensive, the broad spectrum of anticancer activities exhibited by this class of compounds suggests that these could be potential additional mechanisms of action that warrant further investigation.

Antimicrobial and Antibacterial Potentials.smolecule.comsmolecule.comnih.gov

The 1,8-naphthyridine scaffold is a well-established pharmacophore in the development of antimicrobial agents. smolecule.comgrafiati.cominnovareacademics.innih.govmdpi.com The first commercially successful drug from this class was nalidixic acid, an antibacterial agent used for treating urinary tract infections. nih.govmdpi.com This has spurred further research into the antimicrobial and antibacterial properties of various 1,8-naphthyridine derivatives, including those based on the 7-methyl-1,8-naphthyridin-4-ol core. smolecule.comnih.gov

An important strategy in combating antibiotic resistance is the use of compounds that can enhance the efficacy of existing antibiotics. grafiati.commdpi.comnih.gov Studies have shown that some 1,8-naphthyridine derivatives, while having no direct antibacterial activity themselves, can potentiate the activity of fluoroquinolone antibiotics like norfloxacin, ofloxacin (B1677185), and lomefloxacin (B1199960) against multi-resistant bacterial strains. grafiati.commdpi.comnih.gov This synergistic effect involves a reduction in the minimum inhibitory concentration (MIC) of the antibiotic when used in combination with the naphthyridine derivative. mdpi.com For instance, 7-acetamido-1,8-naphthyridin-4(1H)-one was found to significantly decrease the MIC of ofloxacin and lomefloxacin against E. coli. mdpi.com

| Naphthyridine Derivative | Antibiotic | Bacterial Strain | Observation |

|---|---|---|---|

| 7-acetamido-1,8-naphthyridin-4(1H)-one | Ofloxacin | E. coli 06 | MIC reduced from 32 to 4 µg/mL |

| 7-acetamido-1,8-naphthyridin-4(1H)-one | Lomefloxacin | E. coli 06 | MIC reduced from 16 to 2 µg/mL |

A primary mechanism of antibacterial action for many 1,8-naphthyridine derivatives is the inhibition of essential bacterial enzymes, particularly DNA gyrase. nih.govmdpi.comdrugbank.comdrugbank.comsmolecule.com DNA gyrase is a type II topoisomerase that is crucial for bacterial DNA replication, and its inhibition leads to bacterial cell death. nih.govdrugbank.comdrugbank.com

Nalidixic acid, a 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, selectively and reversibly blocks DNA replication by inhibiting the A subunit of bacterial DNA gyrase. nih.govdrugbank.comdrugbank.com Following this discovery, numerous other 7-methyl-1,8-naphthyridinone derivatives have been synthesized and evaluated as potential DNA gyrase inhibitors. nih.govmdpi.com For example, derivatives substituted with a 1,2,4-triazole (B32235) ring have shown a moderate to high inhibitory effect against DNA gyrase, with IC50 values ranging from 1.7 to 13.2 µg/mL. nih.govmdpi.com The introduction of certain substituents, such as a bromine atom at the C-6 position, has been found to enhance this inhibitory activity. nih.govmdpi.com

Efflux Pump Inhibition

Bacterial efflux pumps are a significant mechanism of antibiotic resistance, actively transporting antimicrobial agents out of the bacterial cell. nih.gov The inhibition of these pumps can restore the efficacy of antibiotics. Derivatives of 1,8-naphthyridine have been investigated as potential efflux pump inhibitors (EPIs). nih.govsemanticscholar.org

Studies have shown that certain 1,8-naphthyridine derivatives can inhibit efflux pumps such as NorA and MepA in Staphylococcus aureus. semanticscholar.org For instance, 2,3,4-trifluoro-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide demonstrated favorable interactions with NorA and MepA proteins in silico. nih.gov Another study evaluated the ability of 1,8-naphthyridines to reduce the minimum inhibitory concentration (MIC) of ethidium (B1194527) bromide, a known efflux pump substrate. nih.gov While not all tested naphthyridines were effective, one derivative, Naph 3, reduced the MIC of ethidium bromide against a strain of S. aureus carrying the QacC efflux pump gene by eight-fold. nih.gov The absence of inherent antibacterial activity in some of these compounds is considered an advantage for an EPI, as it may prevent the development of resistance to the inhibitor itself. nih.gov

Table 1: Efflux Pump Inhibition Activity of Selected 1,8-Naphthyridine Derivatives

| Compound | Bacterial Strain | Efflux Pump Target | Fold Reduction in EtBr MIC |

| Naph 3 | S. aureus SA-K4100 | QacC | 8 |

Anti-inflammatory and Analgesic Effects

Derivatives of 1,8-naphthyridine have demonstrated significant potential as anti-inflammatory and analgesic agents. innovareacademics.inresearchgate.netnih.gov The development of novel anti-inflammatory drugs with improved safety profiles is an ongoing area of research. innovareacademics.in

A series of 1,8-naphthyridine-3-carboxamide derivatives were synthesized and evaluated for their anti-inflammatory activity. innovareacademics.in Specifically, derivatives substituted at the 7-position with chloro and at the N-position with various cyclic amines showed considerable activity. innovareacademics.in In another study, N-monosubstituted 5-amino- nih.govacs.orgdrugbank.comtriazolo[4,3-a] nih.govpnas.orgnaphthyridine-6-carboxamides were found to be potent anti-inflammatory agents, while the corresponding N,N-disubstituted derivatives exhibited higher analgesic activity. nih.gov Importantly, these compounds were found to be devoid of acute gastrolesivity, a common side effect of many non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Table 2: Anti-inflammatory and Analgesic Activities of Selected 1,8-Naphthyridine Derivatives

| Compound Class | Primary Activity | Key Finding |

| 1,8-Naphthyridine-3-carboxamides | Anti-inflammatory | 7-chloro substituted derivatives showed considerable activity. innovareacademics.in |

| N-monosubstituted 5-amino- nih.govacs.orgdrugbank.comtriazolo[4,3-a] nih.govpnas.orgnaphthyridine-6-carboxamides | Anti-inflammatory | Potent activity observed. nih.gov |

| N,N-disubstituted 5-amino- nih.govacs.orgdrugbank.comtriazolo[4,3-a] nih.govpnas.orgnaphthyridine-6-carboxamides | Analgesic | Higher analgesic activity compared to monosubstituted counterparts. nih.gov |

Antiviral Properties, Including HIV-1 Integrase Inhibition

The viral enzyme HIV-1 integrase is a crucial target for antiretroviral drug design as it is essential for the replication of the virus. innovareacademics.in Naphthyridine-containing compounds have been developed as potent HIV-1 integrase strand transfer inhibitors (INSTIs). acs.org

Researchers have designed non-cytotoxic naphthyridine-based INSTIs that maintain low nanomolar IC50 values against HIV-1 variants with major INSTI-resistant mutations. acs.org For example, one analogue displayed an antiviral inhibitory potency against the Q148H/G140S mutant that was similar to the approved drug dolutegravir (B560016) (DTG). acs.org Another derivative showed improved antiviral potencies against the G118R and R263K single mutants and the H51Y/R263K double mutant when compared to DTG. acs.org The naphthyridinone GSK364735 was identified as a potent inhibitor of recombinant HIV-1 integrase in a strand transfer assay with a mean 50% inhibitory concentration (IC50) of 8 ± 2 nM. researchgate.net This compound also demonstrated potent inhibition of HIV replication in various cellular assays. researchgate.net Bicyclic inhibitors with hydroxyl groups at positions 1 and 4 of the 1,8-naphthyridine-3-carboxamide scaffold have also shown nanomolar potencies against HIV-1 integrase. innovareacademics.in

Table 3: HIV-1 Integrase Inhibitory Activity of Selected Naphthyridine Derivatives

| Compound/Class | Target | Activity |

| Naphthyridine-containing INSTI (analogue 4c) | Q148H/G140S mutant HIV-1 integrase | EC50 ≈ 7 nM. acs.org |

| Naphthyridine-containing INSTI (analogue of 4) | G118R, R263K, H51Y/R263K mutant HIV-1 | Improved antiviral potency relative to DTG. acs.org |

| GSK364735 | Recombinant HIV-1 integrase | IC50 = 8 ± 2 nM. researchgate.net |

| N-(2,4-difluorophenyl)-1-hydroxyl substituted 1,8-naphthyridine-3-carboxamide | HIV-1 integrase | Nanomolar antiviral activity. innovareacademics.in |

| N-(2,4-difluorophenyl)-1,4-dihydroxyl substituted 1,8-naphthyridine-3-carboxamide | HIV-1 integrase | Nanomolar antiviral activity. innovareacademics.in |

Anti-tubercular Activity

Tuberculosis remains a significant global health issue, and the emergence of multidrug-resistant strains necessitates the development of new anti-tubercular agents. nih.gov Derivatives of 1,8-naphthyridine have shown promise in this area. innovareacademics.innih.gov

Several studies have reported the anti-tubercular activity of 1,8-naphthyridine derivatives against Mycobacterium tuberculosis (Mtb). innovareacademics.innih.gov For instance, a 1,8-naphthyridine analog with a 6-amino-2-(4'-methoxybenzylamine-4-morpholinomethyl-7-morpholino-substituent showed good activity with a MIC of 0.25 μg/ml. innovareacademics.in In another study, a series of 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives were synthesized and evaluated for their anti-mycobacterial activity. nih.gov Among these, compound ANA-12 demonstrated the most prominent activity with a MIC of 6.25 μg/mL against the Mtb H37Rv strain. nih.gov Other derivatives in this series also showed moderate to good activity with MIC values of 12.5 μg/mL. nih.gov

Table 4: Anti-tubercular Activity of Selected 1,8-Naphthyridine Derivatives against M. tuberculosis H37Rv

| Compound/Derivative | MIC (μg/mL) |

| 6-amino-2-(4'-methoxybenzylamine-4-morpholinomethyl-7-morpholino-1,8-naphthyridine | 0.25. innovareacademics.in |

| ANA-12 (1,8-naphthyridine-3-carbonitrile derivative) | 6.25. nih.gov |

| ANC-2, ANA-1, ANA 6–8, ANA-10 (1,8-naphthyridine-3-carbonitrile derivatives) | 12.5. nih.gov |

Central Nervous System Activities (Antidepressant, Antipsychotic, Anticonvulsant, Anti-Alzheimer's)

Derivatives of the 1,8-naphthyridine scaffold have been investigated for a range of central nervous system (CNS) activities, showing potential for the treatment of neurological and psychiatric disorders. innovareacademics.inresearchgate.net

Research has indicated that these compounds may have applications as antidepressants, antipsychotics, anticonvulsants, and for the management of Alzheimer's disease. innovareacademics.inresearchgate.net For example, certain piperazine (B1678402) substituted 8-naphthyridine-3-carboxylic acid derivatives have been studied as 5-HT3 receptor antagonists, which may be useful in managing various CNS diseases. researchgate.net The compound (2-methoxy-1, 8-naphthyridine-3-yl) (2-methoxy phenylpiperazine-1-yl) methanone (B1245722) was identified as a lead compound with a pA2 value of 7.67. researchgate.net Additionally, some naphthyridine derivatives have shown affinity for cannabinoid receptors, suggesting potential applications in neuropharmacology. smolecule.com The anticonvulsant activity of 1,8-naphthyridine derivatives has also been noted as a potential therapeutic application. researchgate.net

Antihistaminic Activities and H1 Receptor Antagonism

Histamine H1 receptor antagonists are commonly used to treat allergic conditions. nih.gov Derivatives of 1,8-naphthyridine have been explored for their antihistaminic properties. nih.gov

A study focused on the design and synthesis of new 1,8-naphthyridine-3-carboxylic acid derivatives as H1 receptor antagonists. nih.gov In vivo studies on guinea pig trachea demonstrated that one of the synthesized compounds, 5a1, displayed a promising bronchorelaxant effect. nih.gov Molecular docking studies were also performed to understand the binding interactions of these compounds within the active site of the H1 receptor. nih.gov The literature suggests that the 1,8-naphthyridine scaffold is a potent antiallergic and antihistaminic agent. nih.gov

Table 5: Antihistaminic Activity of a Selected 1,8-Naphthyridine Derivative

| Compound | In Vivo Model | Observed Effect |

| 5a1 (1,8-naphthyridine-3-carboxylic acid derivative) | Guinea pig trachea | Promising bronchorelaxant effect. nih.gov |

Antihypertensive Properties

Substituted 1,8-naphthyridine compounds have also been identified as having potential antihypertensive properties. smolecule.com The versatility of the 1,8-naphthyridine scaffold extends to cardiovascular applications, highlighting its importance in medicinal chemistry. innovareacademics.inresearchgate.net While the specific mechanisms for their antihypertensive effects are still under investigation, their potential in this therapeutic area is noteworthy.

Antiplatelet Activity

Derivatives of the 1,8-naphthyridine (NPTR) scaffold have been identified for their potential to inhibit platelet aggregation. innovareacademics.inresearchgate.net Research into the diverse pharmacological profiles of NPTR derivatives has highlighted their activity as inhibitors of platelet aggregation, among other therapeutic actions. innovareacademics.inresearchgate.net This suggests that the 1,8-naphthyridine core is a viable starting point for the development of novel antiplatelet agents.

Antimalarial Activity

The 1,8-naphthyridine scaffold has been explored for its potential in developing antimalarial agents. innovareacademics.inresearchgate.netlookchem.com A number of 1,8-naphthyridines, including those with 2- and 7-methyl substituents, have been synthesized and screened for their activity against Plasmodium vinckei vinckei. lookchem.com However, these specific compounds demonstrated minimal antimalarial efficacy in the preliminary in vivo screens. lookchem.com

Broader research into related naphthyridine structures, such as 1,5-naphthyridines, has involved the synthesis of mono- and di-Mannich bases, which are structural analogs of the antimalarial drug amodiaquine. evitachem.comanu.edu.au For instance, di-Mannich bases derived from 4-(7'-bromo-1',5'-naphthyridin-4'-ylamino)phenol were found to be highly effective against P. vinckei vinckei. anu.edu.au While not 1,8-naphthyridine derivatives, these studies highlight a common strategy in antimalarial drug design involving the modification of the naphthyridine core with specific side chains to enhance activity. evitachem.comanu.edu.au The addition of basic nitrogen-containing groups is a general observation for improving the antimalarial activity of various scaffolds. nih.gov

Antioxidant Properties

The 1,8-naphthyridine framework is a feature of various synthetic derivatives that exhibit antioxidant activity. innovareacademics.inresearchgate.net Certain derivatives have been shown to possess antioxidant capabilities, which are important for addressing diseases related to oxidative stress.

In a study evaluating the free radical scavenging activity of newly synthesized 1,8-naphthyridine derivatives, several compounds showed significant antioxidant potential against 2,2-diphenyl-1-picrylhydrazyl (DPPH). nih.gov Specifically, spiro thiazolidinone and β-Lactam derivatives of 1,8-naphthyridine were effective. nih.gov Compound 8b , a thiazolidinone derivative, and compound 4c , a spiro β-Lactam derivative, demonstrated the highest antioxidant activity in the series. nih.gov Another study also reported on the antioxidant activity of different 2-substituted 1,8-Naphthyridine derivatives, with compounds 5b , 5c , and 5d showing significant activity. researchgate.net

Receptor Affinity Studies (e.g., Cannabinoid Receptors, Adenosine (B11128) Receptors)

Derivatives of 1,8-naphthyridine have been investigated for their affinity towards various biological receptors, including cannabinoid and adenosine receptors. innovareacademics.inresearchgate.netsmolecule.com

Cannabinoid Receptors: Some derivatives of naphthyridine have demonstrated affinity for cannabinoid receptors, indicating potential applications in neuropharmacology and pain management. smolecule.com Studies on the effects of 1,8-naphthyridine derivatives have noted their immunomodulatory and anti-inflammatory properties, which may be linked to the cannabinoid receptor system. innovareacademics.in Specifically, certain compounds have shown excellent affinity and selectivity for the CB2 receptor. innovareacademics.in

Adenosine Receptors: The 1,8-naphthyridine scaffold has also been explored for its adenosine receptor agonistic activity. innovareacademics.inresearchgate.net Research has been conducted on derivatives of 2-phenyl-1,8-naphthyridin-4-ol for their affinity to adenosine receptors. innovareacademics.in Substitution at the 7-position of the naphthyridine ring was found to significantly alter this affinity. innovareacademics.in The introduction of electronegative groups at this position proved to be particularly effective; for example, 7-chloro-2-phenyl-1,8-naphthyridin-4-ol showed excellent selectivity and a high affinity for the A1 adenosine receptor. innovareacademics.in

Structure-Activity Relationship (SAR) Studies for 7-methyl-1,8-naphthyridin-4-ol Scaffolds

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of the 1,8-naphthyridine scaffold. These studies indicate that the biological activity of these derivatives can be significantly modulated by the nature and position of various substituents on the naphthyridine core. innovareacademics.innih.gov

Impact of Substituent Position on Biological Efficacy

The position of substituents on the 1,8-naphthyridine ring plays a critical role in determining biological efficacy. innovareacademics.innih.gov

Position 7: This position is frequently highlighted as being crucial for modulating activity. innovareacademics.innih.gov For instance, in studies of adenosine receptor affinity, substitution at position 7 significantly altered binding. innovareacademics.in Electronegative groups at this position, such as a chloro group, were found to be attractive for enhancing affinity and selectivity. innovareacademics.in For anticancer activity, an aminopyrrolidine functionality at the C-7 position has been identified as essential for eliciting cytotoxicity. nih.gov

Position 3: The C-3 position is also important for activity. nih.gov A carboxy group at C-3 in the 1,8-naphthyridine ring is considered essential for cytotoxicity. nih.gov

Position 1: Modifications at the N-1 position can also dictate the biological outcome. A 2'-thiazolyl group at N-1 has been shown to be a key requirement for the cytotoxicity of certain 1,8-naphthyridine derivatives. nih.gov

Other Positions: In related naphthyridine scaffolds, such as 1,6-naphthyridines, substitutions at the 5-position with various amines were explored, with larger amines like p-chlorobenzylamine leading to compounds with notable antiparasitic activity. nih.govacs.org

Influence of Functional Groups and Moieties on Target Interactions

The specific functional groups and moieties attached to the 1,8-naphthyridine scaffold directly influence interactions with biological targets.

Hydroxyl Group: The hydroxyl group, such as the one at the 4-position in the parent compound, is significant. smolecule.comsmolecule.com This group can enhance both solubility and the biological activity profile of the molecule. smolecule.com

Electron-Withdrawing Groups: The presence of electron-withdrawing groups on substituents can enhance biological activity. nih.gov For example, SAR studies on antimicrobial 1,8-naphthyridines revealed that incorporating electron-withdrawing chloro and nitro groups at the para position of a phenyl ring attached to the scaffold improved the antimicrobial efficacy. nih.gov

Nitrogen-Containing Moieties: Specific nitrogen-containing groups are often essential for activity. An aminopyrrolidine functionality at C-7 and a 2'-thiazolyl group at N-1 are considered critical for the anticancer properties of certain 1,8-naphthyridines. nih.gov

Amide Functionalities: The inclusion of functionalities like acetamide (B32628) can enhance binding affinity to biological targets. evitachem.com This is attributed to the potential for forming hydrogen bonds and engaging in π-stacking interactions. evitachem.com

Carboxylic Acid Group: A carboxy group at the C-3 position has been identified as a key element for cytotoxic activity in some series of 1,8-naphthyridine derivatives. nih.gov

Stereochemical Considerations in Pharmacological Activity

A notable example within the related 1,7-naphthyridine (B1217170) series highlights the critical nature of stereochemistry. Axially chiral 1,7-naphthyridine-6-carboxamide derivatives have been investigated as potent and orally active tachykinin NK(1) receptor antagonists. In a study on these compounds, the different stereoisomers exhibited markedly different biological activities. For instance, the (aR,9R)-8b isomer demonstrated significantly higher in vitro antagonistic activity compared to its enantiomer and diastereomers, with some differences being several hundred-fold. nih.gov This pronounced stereoselectivity underscores the specific conformational requirements for optimal interaction with the NK(1) receptor. X-ray analysis of the most active isomer revealed a distinct three-dimensional structure that is crucial for its high-affinity binding. nih.gov

Furthermore, a patent for 1,6-naphthyridin-4(1H)-one derivatives intended for the treatment of arrhythmia describes specific stereoisomers. google.com The patent explicitly claims the (R) and (S) enantiomers of various derivatives, indicating that the biological activity related to arrhythmia is likely dependent on a specific stereochemical configuration. For example, compounds such as (S)-8-Chloro-1-(2,6-dichlorophenyl)-5-(2,3-dihydroxypropoxy)-2-(hydroxymethyl)-1,6-naphthyridin-4(1H)-one and its (R)-enantiomer are individually claimed, suggesting that they may possess different potencies or pharmacological profiles. google.com

These examples from closely related naphthyridinone structures strongly suggest that the introduction of chirality into 7-methyl-1,8-naphthyridin-4-ol derivatives would likely lead to stereoisomers with distinct pharmacological properties. The presence of a chiral center, for instance, by substitution at a position that allows for enantiomers or diastereomers, would necessitate a careful evaluation of each stereoisomer's biological activity. The differential effects observed in related compounds highlight the necessity of stereoselective synthesis or chiral resolution and subsequent pharmacological testing of individual stereoisomers in the drug development process for this class of compounds.

Natural Occurrence and Biosynthesis of Naphthyridine Alkaloids

Naphthyridine alkaloids are a diverse group of nitrogen-containing heterocyclic compounds found in a wide range of natural sources, including terrestrial plants and marine organisms. nih.gov These natural products exhibit a variety of structural skeletons, with all six isomers of naphthyridine being represented in nature. nih.gov The biosynthesis of these complex molecules often originates from primary metabolites, particularly amino acids. whiterose.ac.ukresearchgate.net

Naphthyridine alkaloids have been isolated from various plant families, where they contribute to the plant's defense mechanisms and have been utilized in traditional medicine. nih.govresearchgate.net Marine organisms, such as sponges and tunicates, are also a rich source of unique and structurally complex naphthyridine alkaloids, many of which possess significant biological activities. nih.govbeilstein-journals.org

The biosynthetic pathways leading to naphthyridine alkaloids are varied and often involve key enzymatic reactions that construct the characteristic fused pyridine (B92270) ring system. A common theme in the biosynthesis of many complex alkaloids is the formation of an iminium cation followed by a Mannich-like reaction, which serves as a crucial scaffold-forming step. whiterose.ac.uk The specific precursors and enzymatic machinery determine the final structure of the naphthyridine alkaloid.

Naturally Occurring Naphthyridine Alkaloids

| Naphthyridine Isomer | Alkaloid Class/Example | Natural Source(s) | Reference(s) |

| 1,6-Naphthyridine | Aaptamine | Marine sponges of the genus Aaptos | nih.gov |

| Jasminine | Olea paniculata (Oleaceae) | nih.gov | |

| 2,7-Naphthyridine | Perloline | Perennial rye grass (Lolium perenne) | nih.gov |

| Perlolidine | Perennial rye grass (Lolium perenne) | nih.gov | |

| Subarine | Singaporean ascidian | nih.gov | |

| Benzo[c] nih.govresearchgate.netnaphthyridine | Pyridoacridine alkaloids (e.g., Amphimedine, Ascididemin) | Marine sources (tunicates, sponges) | beilstein-journals.org |

Biosynthetic Pathways of Selected Naphthyridine Alkaloids

| Alkaloid Class | Precursor(s) | Key Biosynthetic Steps | Reference(s) |

| Pyridoacridine Alkaloids | Proposed to be of mixed biosynthetic origin | A "pyridoacridine family tree" has been proposed to describe the biosynthetic relationships and guide synthesis. | beilstein-journals.org |

Computational Chemistry and in Silico Studies of 7 Methyl 1,8 Naphthyridin 4 Ol

Quantum Mechanical Calculations and Electronic Property Analysis

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic and structural properties of 7-methyl-1,8-naphthyridin-4-ol (B181916) and its analogues. These studies are foundational for understanding the molecule's reactivity and intermolecular interactions.

Detailed investigations have been performed on derivatives of the 1,8-naphthyridine (B1210474) scaffold. For instance, DFT calculations at the B3LYP/6-311G* level of theory have been used to analyze the structural and electronic properties of various 7-methyl-2-phenyl-1,8-naphthyridin-4-ol derivatives. researchgate.net Such studies compute key parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net

In a study of related 1,8-naphthyridine derivatives, quantum chemical calculations helped to explain their efficacy as corrosion inhibitors, linking electronic properties to their performance. researchgate.net For a closely related compound, 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid, quantum chemical methods have been employed to investigate its spectroscopic characteristics. grafiati.com These computational approaches provide a theoretical framework for interpreting experimental data and predicting the behavior of these compounds.

| Derivative | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| 1-ethyl-3-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-7-methyl-1,8-naphthyridin-4(1H)-one | DFT/B3LYP | -5.9 | -1.8 | 4.1 | researchgate.net |

| 1-ethyl-7-methyl-3-(4-methyl-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1,8-naphthyridin-4(1H)-one | DFT/B3LYP | -5.8 | -1.6 | 4.2 | researchgate.net |

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a pivotal in silico technique used to predict the binding orientation and affinity of a ligand to a specific protein target. For 7-methyl-1,8-naphthyridin-4-ol derivatives, docking studies have been crucial in identifying potential biological targets and rationalizing structure-activity relationships (SAR).

Derivatives of 7-methyl-2-phenyl-1,8-naphthyridin-4-ol have been docked into the ligand-binding domain of the human estrogen receptor (PDB ID: 1ERR). researchgate.net These studies revealed that some derivatives exhibit superior binding energies compared to the standard drug Tamoxifen, indicating strong potential interactions with the receptor. researchgate.net Similarly, docking studies on 1-ethyl-7-methyl-1,8-naphthyridine-4(1H)-one derivatives against the human Adenosine (B11128) A2A receptor (a target for Parkinson's disease) have identified compounds with high docking scores, suggesting potent antagonist activity. nih.gov

The interactions predicted by docking are often detailed, identifying specific amino acid residues involved in hydrogen bonding, hydrophobic, or π-stacking interactions. For example, in one study, the quinoline (B57606) moiety of a ligand was shown to form a conventional hydrogen bond with an ARG515 residue. researchgate.net These insights are invaluable for designing new derivatives with improved binding affinity and selectivity.

| Derivative | Target Protein (PDB ID) | Docking Score (kcal/mol) | Binding Energy (MMGBSA dG bind) (kcal/mol) | Reference |

|---|---|---|---|---|

| Compound C3 (a 7-methyl-2-phenyl-1,8-naphthyridin-4-ol derivative) | Human Estrogen Receptor (1ERR) | -147.054 | Not Reported | researchgate.net |

| Compound C13 (a 7-methyl-2-phenyl-1,8-naphthyridin-4-ol derivative) | Human Estrogen Receptor (1ERR) | -147.819 | Not Reported | researchgate.net |

| 1-Ethyl-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridine-4(1H)-one (10c) | Human A2A Receptor | -8.407 | -56.60 | nih.gov |

| N-(4-2-diethylaminoethoxyphenyl)-1-ethyl-7-methyl-4-oxo-1,4,4a,8a-tetrahydro-1,8-naphthyridine-3-carboxamide (13b) | Human A2A Receptor | -8.562 | -64.13 | nih.gov |

Molecular Dynamics Simulations for Binding Stability and Conformational Analysis

While molecular docking provides a static snapshot of ligand-receptor binding, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. MD simulations are used to validate docking poses and analyze the conformational changes of both the ligand and the protein.

For derivatives of 1-ethyl-7-methyl-1,8-naphthyridine-4(1H)-one, MD simulation studies suggested that the lead compounds form a stable complex with the human A2A receptor, reinforcing the predictions from docking studies. nih.gov In other research, MD simulations lasting 100 nanoseconds were employed to investigate the stability and intermolecular interactions of docked 1,8-naphthyridine derivatives with their target protein, enoyl-ACP reductase (InhA) from M. tuberculosis. rsc.org These simulations can compute root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to quantify the stability of the protein-ligand complex and the flexibility of its constituent atoms, respectively. Such analyses confirm that the ligand remains stably bound within the active site, which is a critical prerequisite for its biological activity. rsc.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds and provide insights into the structural features that govern their potency.

QSAR studies on naphthyridine derivatives have successfully identified key structural determinants for their cytotoxic activities against various human cancer cell lines. nih.gov In a study involving 16 naphthyridine derivatives, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used. nih.gov The results highlighted that a methyl substitution at the C-7 position generally leads to more active compounds compared to substitutions at other positions. nih.gov Specifically, a compound featuring both a C-7 methyl group and a C-2 naphthyl ring demonstrated the most potent activity against all tested cancer cell lines. nih.gov Another QSAR study on 1,8-naphthyridin-4-ones as photosystem II inhibitors developed a model suggesting that the position, size, and polarity of substituents are the predominant factors controlling their activity. nih.gov These models serve as valuable guidelines for the rational design of new, more potent analogues.

Predictive Pharmacokinetic and Pharmacodynamic Profiling

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a cornerstone of modern drug discovery, allowing for the early-stage filtering of compounds with unfavorable pharmacokinetic profiles. Various online tools and software packages are used to predict these properties for 7-methyl-1,8-naphthyridin-4-ol derivatives.

Studies have utilized platforms like SwissADME and pkCSM to evaluate the drug-likeness and pharmacokinetic parameters of novel 1,8-naphthyridine derivatives. researchgate.netajchem-a.com These predictions often involve assessing compliance with Lipinski's "Rule of Five," which evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. acs.org Beyond Lipinski's rule, other descriptors are also calculated, such as predicted blood-brain barrier partition coefficient (QPlogBB), apparent MDCK cell permeability (a model for gut absorption), and binding to human serum albumin (QPlogKhsa). acs.org For several synthesized 1,8-naphthyridine derivatives, ADMET analyses have indicated excellent potential as drug candidates, showing good oral bioavailability and falling within the acceptable ranges for various pharmacokinetic parameters. rsc.orgajchem-a.comacs.org

| Compound Class | Property Predicted | Finding | Reference |

|---|---|---|---|

| Synthesized 1,8-naphthyridine derivatives | Drug-Likeness (Lipinski's Rule of Five) | All synthesized molecules showed excellent drug-likeness without violating the rule. | acs.org |

| Synthesized 1,8-naphthyridine derivatives | Blood/Brain Barrier Partition Coefficient (QPlogBB) | Values ranged from -3.0 to 1.0, within the optimal range for 95% of known drugs. | acs.org |

| Designed Tacrine-Naphthyridine Hybrids | ADMET Profile | All newly designed compounds showed good drug-like properties and excellent oral bioavailability. | ajchem-a.com |

| 7-methyl-2-phenyl-1,8-naphthyridin-4-ol derivatives | Drug-likeness & Pharmacokinetics | Lead compounds were found to be within the acceptable optimal requirements for drug development. | researchgate.net |

In Silico Biological Activity Prediction Software Applications

Beyond modeling specific ligand-target interactions, computational tools can predict a broad spectrum of potential biological activities for a given molecule based on its structure. Software like PASS (Prediction of Activity Spectra for Substances) analyzes a compound's structure to predict its likely pharmacological effects and mechanisms of action with a certain probability.

The use of such software allows for the rapid screening of novel compounds to identify potential therapeutic applications. clinmedkaz.org For example, for 7-Amino-4-methyl-1,8-naphthyridin-2-ol, a closely related structure, EPA's Quantitative Structure Use Relationship (QSUR) models predicted several potential functional uses. These predictions provide a basis for further experimental investigation into the compound's biological profile.

| Predicted Harmonized Functional Use | Probability | Reference |

|---|---|---|

| hair_dye | 0.868 | epa.gov |

| skin_conditioner | 0.619 | epa.gov |

| colorant | 0.607 | epa.gov |

| antimicrobial | 0.451 | epa.gov |

| flavorant | 0.191 | epa.gov |

Applications in Materials Science and Catalysis

Role of Naphthyridine Derivatives in Advanced Materials Science

Naphthyridine derivatives are integral to the development of cutting-edge materials, particularly in optoelectronics. Their inherent photophysical properties can be fine-tuned through chemical modification, leading to applications as fluorescent sensors, components of organic light-emitting diodes (OLEDs), and sensitizers in solar cells. mdpi.comresearchgate.net

The rigid structure of 1,8-naphthyridine (B1210474) derivatives contributes to their rich photophysical properties, making them excellent candidates for fluorescent probes. researchgate.net These compounds can be designed to exhibit high fluorescence quantum yields and show significant changes in their emission upon interaction with specific analytes, a property known as "turn-on" or "turn-off" fluorescence. nih.govresearchgate.net This sensitivity allows for the selective detection of various ions and biomolecules.

For instance, a 2-styryl-1,8-naphthyridine derivative has been developed as a versatile fluorescent probe capable of selectively recognizing mercury (Hg²⁺), silver (Ag⁺), and fluoride (B91410) (F⁻) ions by exhibiting distinct changes in its fluorescence spectrum depending on the solvent. core.ac.uk In a mixture of DMF and water, the probe's fluorescence is quenched by Hg²⁺, while in a dioxane-water mixture, it shows a significant red-shift in the presence of Ag⁺ or Hg²⁺. core.ac.uk Similarly, other naphthyridine-based sensors have been designed for the detection of nickel (Ni²⁺) in aqueous media, with detection limits lower than the permissible levels in drinking water. researchgate.net

Another notable application is the detection of biologically important molecules. A naphthyridine-based fluorescent probe was synthesized for the selective quantification of uric acid in living cells. nih.gov The probe operates on a "turn-off" mechanism, where its fluorescence is quenched upon forming a host-guest complex with uric acid through hydrogen bonding and aromatic stacking. nih.gov This allows for the detection of uric acid at micromolar concentrations. nih.gov

Table 1: Examples of Naphthyridine-Based Fluorescent Probes

| Probe Type | Analyte Detected | Sensing Mechanism | Solvent System |

|---|---|---|---|

| 2-Styryl-1,8-naphthyridine derivative | Hg²⁺ | Fluorescence quenching | DMF/H₂O |

| 2-Styryl-1,8-naphthyridine derivative | Ag⁺, Hg²⁺ | Ratiometric red-shift | 1,4-Dioxane/H₂O |

| 2,7-Naphthyridine derivatives (L1-L4) | Ni²⁺ | Colorimetric and fluorescence "Turn Off" | DMSO/H₂O |

| Naphthyridine-based probe (H1) | Uric Acid | "Turn-off" fluorescence | pH 7.4 buffer |

This table provides a summary of various naphthyridine derivatives used as fluorescent probes and their specific applications as detailed in the text.

Naphthyridine derivatives have emerged as promising materials for use in Organic Light-Emitting Diodes (OLEDs) due to their high fluorescence, thermal stability, and electron-transporting capabilities. acs.orgrsc.org They can function as emitters, hosts, or electron-transport materials within OLED devices.

A series of n-type conjugated 1,8-naphthyridine oligomers have been shown to be highly fluorescent in both solution and solid states, with high glass-transition and decomposition temperatures, making them suitable for durable OLEDs. rsc.org These materials can emit blue, green, and yellow light with high quantum yields, and single-layer OLEDs using these compounds have demonstrated good performance, with yellow emitters reaching a maximum current efficiency of 1.2 cd/A. rsc.org

Furthermore, donor-acceptor (D-A) systems incorporating a naphthyridine moiety as the electron acceptor have been successfully used in high-performance OLEDs. acs.orgnih.gov For instance, iridium(III) complexes with 1,5-naphthyridin-4-ol (B95804) derivative ancillary ligands have been used to create pure red-emitting PHOLEDs with a maximum external quantum efficiency (EQE) of over 31%, which is among the best reported for such devices. acs.org The use of sterically controlled naphthyridines has also led to the realization of deep-blue thermally activated delayed fluorescence (TADF) in OLEDs, achieving EQEs of up to 17.6% for vacuum-processed devices. vu.lt

Table 2: Performance of Selected Naphthyridine-Based OLEDs

| Naphthyridine Derivative Type | Role in OLED | Emission Color | Max. External Quantum Efficiency (EQE) |

|---|---|---|---|

| Conjugated 1,8-naphthyridine oligomers | Emitter | Yellow | ~1.2 cd/A (Current Efficiency) |

| Sterically controlled naphthyridines (tCz-ND) | TADF Emitter | Deep-Blue | 17.6% |

| Phenothiazine-naphthyridine D-A system | TADF Emitter | Green | 16.4% |

This table summarizes the performance metrics of OLEDs incorporating different types of naphthyridine derivatives, showcasing their versatility in achieving various emission colors with high efficiencies.

In the field of solar energy, naphthyridine derivatives have been investigated for their potential in dye-sensitized solar cells (DSSCs). researchgate.net They can be used as part of the dye (photosensitizer) that absorbs light or as co-sensitizers to enhance the performance of the primary dye.

Ruthenium(II) complexes containing 1,8-naphthyridyl moieties have been synthesized and used as photosensitizers in DSSCs. acs.org The electron-withdrawing nature of the naphthyridine ring helps to lower the energy of the ligand's π*-level, which extends the absorption spectrum of the complex into the red region of visible light. acs.org This broader absorption leads to improved incident photon-to-current efficiencies, particularly at wavelengths beyond 625 nm, compared to the standard N3 dye. acs.org

Naphthyridines as Ligands in Coordination Chemistry and Catalysis

The nitrogen atoms in the naphthyridine ring system are excellent donors for coordinating with metal ions, making these compounds versatile ligands in coordination chemistry. asianpubs.org The resulting metal complexes have shown significant catalytic activity in a wide range of organic reactions. researchgate.net

Naphthyridine derivatives can act as chelating ligands, binding to a single metal center, or as bridging ligands, holding two metal centers in close proximity. researchgate.net This ability to form dinuclear complexes is particularly interesting for mimicking the active sites of metalloenzymes and for developing catalysts with cooperative bimetallic effects. tandfonline.comescholarship.org

A wide array of transition metals have been complexed with naphthyridine-based ligands, including:

Ruthenium: Dinuclear ruthenium complexes with naphthyridine-based ligands have been synthesized and characterized. researchgate.netacs.org Heterobimetallic Ru-Cu complexes have also been prepared using unsymmetrical naphthyridine ligands. chemrxiv.org

Copper: Dicopper(I) complexes with 1,8-naphthyridine ligands are of particular interest for their catalytic activity in reactions like azide-alkyne cycloadditions. tandfonline.com

Nickel: Nickel complexes of 1,8-naphthyridine have been synthesized and characterized, with some exhibiting unusual oxidation states. acs.org An air-stable nickel(II) complex with a 2,7-dimethyl-1,8-naphthyridine (B83737) ligand has been shown to be a versatile photocatalyst. chemistryviews.org

Rhodium and Iridium: Complexes of rhodium and iridium with naphthyridine-based ligands have been utilized in various catalytic transformations. researchgate.net Iridium(III) complexes with a 2-amino-7-(2-pyridinyl)-1,8-naphthyridine derivative have been shown to catalyze the C-alkylation of ketones. researchgate.net

The rigidity of the ligand framework often enforces specific geometries around the metal centers, which can be beneficial for catalytic selectivity. rsc.org

The metal complexes of naphthyridine derivatives have proven to be effective catalysts for a variety of important organic reactions.

Cross-Coupling Reactions: Dinuclear palladium(I) complexes bearing 1,8-naphthyridine derivative ligands have shown high efficiency in Suzuki-Miyaura cross-coupling reactions. mdpi.com A nickel(II) complex supported by a 2,7-dimethyl-1,8-naphthyridine ligand acts as a photosensitizer-free catalyst for both C-N and C-O cross-coupling reactions under visible light. chemistryviews.org This provides a more sustainable pathway for synthesizing important amines and alcohols. chemistryviews.org

Hydrogenation and Alkylation: Iridium(III) complexes containing a 2-amino-7-(2-pyridinyl)-1,8-naphthyridine derivative ligand can catalyze the C-alkylation of aryl alkyl ketones using alcohols as the alkylating agent. researchgate.net A manganese(I) complex with a naphthyridine-N-oxide scaffold has been used for the α-alkylation of ketones with primary alcohols through a "borrowing hydrogen" mechanism. researchgate.net Cobalt complexes with specific phosphine (B1218219) ligands have been used for the transfer hydrogenation of 1,5-naphthyridines. mdpi.com

Other Transformations: Dicopper(I) complexes based on naphthyridine are promising catalysts for activating terminal alkynes, enabling strategic functionalizations. tandfonline.com

The catalytic utility of these complexes can sometimes be limited by factors such as poor solubility or coordinative saturation at the metal centers. researchgate.net However, the ease of modifying the naphthyridine scaffold allows for the tuning of ligand properties to overcome these limitations and develop more active and selective catalysts. acs.org

Supramolecular Chemistry and Host-Guest Systems

The 1,8-naphthyridine scaffold, including derivatives of 7-methyl-1,8-naphthyridin-4-ol (B181916), is of significant interest in supramolecular chemistry. acs.orgdigitallibrary.co.in This field explores the chemistry beyond the molecule, focusing on the non-covalent interactions that govern the formation of complex, ordered structures. The unique electronic and structural characteristics of the 1,8-naphthyridine ring system, particularly its capacity to act as a potent hydrogen bond acceptor, make it a valuable building block for designing host-guest systems and self-assembling architectures. acs.orgacs.org The strategic placement of a methyl group at the 7-position and a hydroxyl/oxo group at the 4-position further modulates the electronic properties and steric profile of the molecule, influencing its interaction with other chemical species.

Molecular Recognition and Self-Assembly Processes

Molecular recognition is the foundation of supramolecular chemistry, describing the specific binding between a host and a guest molecule. The 1,8-naphthyridine unit is a key component in the design of synthetic receptors due to its rigid structure and defined pattern of hydrogen bond donors and acceptors.

Research into naphthyridine-based receptors has demonstrated their efficacy in binding biologically relevant molecules. For instance, receptors incorporating N,N'-bis(7-methyl-1,8-naphthyridin-2-yl) moieties have been synthesized and their binding capabilities with biotin (B1667282) analogues studied. nih.gov These host-guest systems rely on a combination of hydrogen bonds and conformational preorganization to achieve selective recognition. nih.gov The naphthyridine units act as potent binders, stabilizing the complex through multiple hydrogen bonds. nih.gov

Derivatives such as 3-amino-N-(7-methyl-1,8-naphthyridin-2-yl)propanamide have been investigated for their ability to recognize and bind to specific structures within nucleic acids. researchgate.net Studies involving a single guanine (B1146940) bulge in an RNA internal loop showed that the ligand intercalates into the loop, a process driven by a complex set of non-covalent interactions. researchgate.net This demonstrates the role of the 7-methyl-1,8-naphthyridine framework in facilitating molecular recognition of complex biological targets. researchgate.net

The ability of naphthyridine derivatives to engage in specific, directional interactions also makes them prime candidates for self-assembly processes. Oligomers of naphthyridines have been shown to form stable, helical structures (triple helices) through controlled intermolecular forces. acs.org These assemblies are a testament to the programmed information stored within the molecular structure of the naphthyridine monomers.

Table 1: Examples of Host-Guest Systems Involving Naphthyridine Derivatives

| Host Compound | Guest Compound(s) | Key Findings |

| N,N'-bis(7-methyl-1,8-naphthyridin-2-yl)-1,3-benzenedicarboxamide nih.gov | (+)-Biotin methyl ester and related analogues nih.gov | The naphthyridine units act as effective receptors, forming stable complexes stabilized by multiple hydrogen bonds. The binding constants were determined using ¹H-NMR titration experiments. nih.gov |

| 3-amino-N-(7-methyl-1,8-naphthyridin-2-yl)propanamide researchgate.net | RNA hairpin with a single guanine (G14) bulge researchgate.net | The ligand recognizes and intercalates into the internal loop of the RNA structure, demonstrating a specific interaction with a nucleic acid target, explored via NMR and molecular modeling. researchgate.net |

Hydrogen Bonding Interactions and Conformational Equilibrium Studies

Hydrogen bonding is a critical non-covalent interaction that dictates the structure and stability of supramolecular assemblies involving 7-methyl-1,8-naphthyridin-4-ol and its analogues. The 1,8-naphthyridine ring contains two nitrogen atoms, one of which (N1) is typically part of a pyridinone ring and acts as a hydrogen bond donor (in the NH form), while the other (N8) is a hydrogen bond acceptor. The carbonyl group at the C4 position is also a strong hydrogen bond acceptor.

Crystal structure analyses of related 1,8-naphthyridine derivatives reveal extensive intermolecular hydrogen bonding networks. In the crystal structure of methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate, water molecules play a crucial role in stabilizing the crystal packing through strong O—H⋯O hydrogen bonds, linking the naphthyridine molecules into infinite chains. researchgate.net This highlights the compound's capacity to engage in predictable hydrogen bonding patterns, which is essential for the rational design of crystalline materials and supramolecular structures. researchgate.net

The interplay between different tautomeric and conformational forms is also governed by hydrogen bonding. Studies on the complexation of 2,7-diamido-1,8-naphthyridine with ureido-pyrimidinone (U) have shown that the kinetics of association are highly dependent on the tautomeric form of U. acs.org The formation of the heterodimer is significantly faster when starting from the pyrimidin-4-ol tautomer compared to the 4[1H]-pyrimidinone tautomer. acs.org This is attributed to the different hydrogen bonding patterns and activation energies involved in the dissociation of the respective homodimers and the formation of the new heterodimer complex. Such studies underscore the importance of understanding the conformational and tautomeric equilibria when designing and predicting the behavior of self-assembling systems based on the naphthyridine core. acs.org

Molecular dynamics simulations of a 3-amino-N-(7-methyl-1,8-naphthyridin-2-yl)propanamide derivative docked into an RNA loop further illustrate the specific hydrogen bonding interactions. researchgate.net Proposed models show hydrogen bonds forming between the amino group of the naphthyridine ligand and the guanine base in the RNA bulge, contributing to the stability of the host-guest complex. researchgate.net

Future Perspectives and Research Directions for 7 Methyl 1,8 Naphthyridin 4 Ol Research

Development of Novel and Sustainable Synthetic Routes

The future of synthesizing 7-methyl-1,8-naphthyridin-4-ol (B181916) and its derivatives is increasingly geared towards green and sustainable methodologies. Traditional synthetic methods are often being replaced by approaches that are more efficient and environmentally benign. A significant focus is on multicomponent reactions (MCRs), which enhance efficiency and atom economy. rsc.org These one-pot reactions are powerful tools for creating diverse molecular structures from simple starting materials.

Researchers are exploring the use of eco-friendly solvents, particularly water, to reduce reliance on hazardous organic solvents. researchgate.netbohrium.com The use of reusable catalysts, such as silica-modified magnetic nanoparticles (SiO2/Fe3O4), is also a key strategy, allowing for easy separation and recycling of the catalyst. bohrium.comtandfonline.com Furthermore, alternative energy sources like microwave irradiation are being employed to accelerate reaction times, reduce energy consumption, and improve product yields compared to conventional heating methods. These green chemistry principles are central to developing sustainable synthetic pathways for naphthyridine derivatives. researchgate.net

| Sustainable Synthesis Strategy | Key Advantages | Representative Research Focus |

| Multicomponent Reactions (MCRs) | High efficiency, atom economy, structural diversity. rsc.org | One-pot synthesis of complex naphthyridine scaffolds. |

| Aqueous Media | Environmentally friendly, low cost, simple methodology. researchgate.net | Using water as a solvent to replace organic solvents. bohrium.com |

| Reusable Catalysts | Ease of separation, reduced waste, cost-effective. tandfonline.com | Application of magnetic nanoparticles in catalysis. bohrium.com |

| Microwave Irradiation | Shorter reaction times, improved yields, energy efficiency. | Microwave-assisted synthesis of naphthyridine cores. researchgate.net |

Exploration of Undiscovered Biological Targets and Therapeutic Applications